molecular formula C22H18N2O2 B5521584 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No. B5521584
M. Wt: 342.4 g/mol
InChI Key: JYEBIPLHJHMFDU-UHFFFAOYSA-N
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Description

This compound is part of a class of chemicals that have been synthesized and studied due to their interesting chemical structures and potential applications in various fields. The focus here is on the chemical properties and synthesis rather than their applications in medicine to comply with your request.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation reactions, reduction reactions, and acylation reactions. These processes typically start from commercially available materials and can involve various chemical transformations to achieve the desired product (H. Bin, 2015).

Molecular Structure Analysis

Molecular structure analysis of such compounds is usually performed using techniques such as X-ray diffraction, NMR (nuclear magnetic resonance), IR (infrared spectroscopy), MS (mass spectrometry), and UV-Vis (ultraviolet-visible spectroscopy). These methods help in determining the conformation, geometric structure, and electronic structure of the molecule (S. Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions typically involve interactions with various reagents and conditions that lead to the formation or modification of the benzoxazole ring or the phenylpropanamide moiety. The properties of the compound, such as reactivity, stability, and chemical interactions, can be influenced by the presence of different functional groups and the molecular structure itself (C. Hajji et al., 2002).

Scientific Research Applications

Synthesis Methods and Derivatives

  • Efficient Synthesis Methods

    A novel and efficient method for synthesizing derivatives related to N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide has been developed. This includes the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives using aromatic diamines, Meldrum's acid, and isocyanides in CH2Cl2 at ambient temperatures. This method offers high yields without using catalysts or activation, providing an alternative approach for synthesizing benzo[b][1,5]diazepine derivatives with broad biological activities (Shaabani et al., 2009).

  • Synthesis of OLED Materials

    The compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs). A series of 2-(stilben-4-yl)benzoxazole derivatives were prepared and used in OLEDs, demonstrating bright blue emission with luminance ranging between 8,000 and 13,000 cd/m2 (Ko et al., 2001).

  • Antimicrobial and Antiproliferative Applications

    N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for in vitro antibacterial and antifungal activities. They demonstrated potential as bacteriostatic/fungistatic agents and as antiproliferative agents against various cancer cell lines (Kumar et al., 2012).

Novel Applications and Properties

  • Thermal and Mechanical Properties in Polymers

    The incorporation of phenylnitrile functional groups into benzoxazine monomers enhances the thermal stability and dynamic mechanical properties of cured polybenzoxazines. This implies potential applications in materials science, particularly in areas requiring materials with improved thermal properties (Qi et al., 2009).

  • Use in Antitumor Agents

    The compound has shown potential antitumor effects. Its synthesis, starting from commercially available materials, and its structure characterization suggest its applicability in developing novel antitumor agents (Bin, 2015).

  • Application in Anti-Tubercular Drugs

    It has been used in the synthesis of challenging anti-tubercular scaffolds, showing promising in vitro activity against Mycobacterium tuberculosis. These compounds have also demonstrated non-cytotoxic nature against human cancer cell lines, adding to their potential as therapeutic agents (Nimbalkar et al., 2018).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c25-21(15-10-16-6-2-1-3-7-16)23-18-13-11-17(12-14-18)22-24-19-8-4-5-9-20(19)26-22/h1-9,11-14H,10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEBIPLHJHMFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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